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molecular formula C10H11BrO2 B1271041 2-Bromo-1-(4-ethoxyphenyl)ethanone CAS No. 51012-63-6

2-Bromo-1-(4-ethoxyphenyl)ethanone

Cat. No. B1271041
M. Wt: 243.1 g/mol
InChI Key: VJMIEHFULCHDLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04054719

Procedure details

Following the procedure of Example 1, 5 grams of 4-ethoxyphenacyl bromide are reacted with 5 grams of acetic acid to obtain 4-ethoxyphenacyl acetate, m.p. 81°-82° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:13]=[CH:12][C:7]([C:8](=[O:11])[CH2:9]Br)=[CH:6][CH:5]=1)[CH3:2].[C:14]([OH:17])(=[O:16])[CH3:15]>>[C:14]([O:17][CH2:9][C:8]([C:7]1[CH:12]=[CH:13][C:4]([O:3][CH2:1][CH3:2])=[CH:5][CH:6]=1)=[O:11])(=[O:16])[CH3:15]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)OC1=CC=C(C(CBr)=O)C=C1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC(=O)C1=CC=C(C=C1)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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